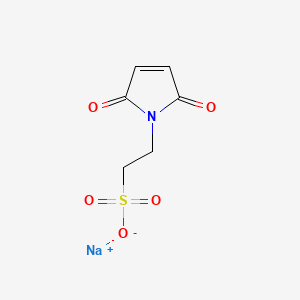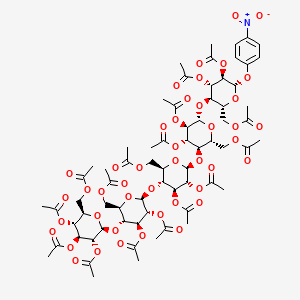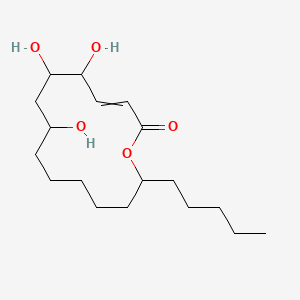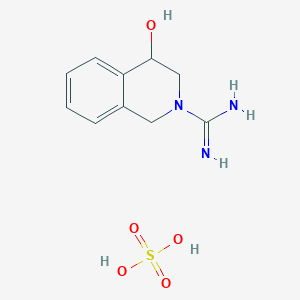
N-(2-Sulfoethyl)maleimide Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-Sulfoethyl)maleimide Sodium Salt” is a chemical compound with the molecular formula C6H6NNaO5S and a molecular weight of 227.166 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a maleimide core with a sulfoethyl group attached to the nitrogen atom .Aplicaciones Científicas De Investigación
Labeling and Imaging Techniques
One notable application of sulfoethyl maleimide derivatives is in the development of protein labeling strategies for positron emission tomography (PET). For instance, proteins derivatized with the cross-coupling reagent sulfo-SMCC can be efficiently labeled using the silicon-fluoride acceptor (SiFA) reagent [18F]SiFA-SH, obtained through isotopic exchange, by thiol-maleimide coupling chemistry. This method achieves high radiochemical yields and maintains the biological activity of the proteins, offering a promising avenue for PET imaging (Wängler et al., 2012).
Materials Science and Energy Storage
In materials science, sulfonyl-based polymers synthesized from sulfoethyl maleimide derivatives have been investigated as cathodes for lithium and sodium secondary batteries. These materials demonstrate stable cycling performance and capacity retention, highlighting their potential for enhancing the efficiency of energy storage systems (Xu et al., 2016).
Polymer Science
The synthesis of zwitterionic polymers derived from styrene and N,N-dimethylaminopropyl maleamidic acid copolymers represents another application. These polymers exhibit unique solution properties and could have implications for the development of novel materials with specific ion interactions and cloud point behaviors (Lee & Chen, 2003).
Fuel Cell Technology
In the realm of fuel cell technology, novel sulfonated polyimides incorporating sulfoethyl maleimide derivatives have been synthesized for use as membranes. These materials possess high proton conductivity and thermal stability, making them suitable as polymer electrolyte membranes in fuel cells (Liaqat et al., 2018).
Organic Synthesis and Catalysis
Sulfoethyl maleimide derivatives have facilitated advancements in organic synthesis and catalysis. For example, ruthenium(II)-catalyzed redox-free cycloaddition of N-sulfonyl aromatic aldimines with maleimides yields 1-aminoindanes, demonstrating the utility of these compounds in the construction of complex organic molecules (Tamizmani et al., 2018).
Propiedades
IUPAC Name |
sodium;2-(2,5-dioxopyrrol-1-yl)ethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO5S.Na/c8-5-1-2-6(9)7(5)3-4-13(10,11)12;/h1-2H,3-4H2,(H,10,11,12);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFJYMQSNGDRTI-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6NNaO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Des-t-boc-N-2-[2-methyl-1-(4-methoxyphenyl)methoxy]propyloxycarbonxyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel](/img/structure/B562499.png)

![3-(t-Boc)-2,2-dimethyl-4-phenyl-1,3-oxazolidin-5-yl]formic Acid Ethyl Ester](/img/structure/B562501.png)
![2-[Methyl-1-(4-methoxyphenyl)methoxy]propyl-4'-nitrophenyl Carbonate](/img/structure/B562502.png)



![4-{[(p-Fluorophenyl)imino]methyl}phenol-d4](/img/structure/B562506.png)
![6-Methylpyrrolo[1,2-a]pyrazine](/img/structure/B562509.png)
![(3S,4aS,8aS)-2-[(2R,3R)-3-[(3-Acetoxy-2-methylbenzoyl)amino]-4-phenythiobutyl]-decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide](/img/structure/B562510.png)

![4-Hexen-2-one, 3-methyl-, [R-(E)]- (9CI)](/img/no-structure.png)

